
3-Benzylphenyl isocyanate
描述
3-Benzylphenyl isocyanate is an organic compound with the chemical formula C14H11NO. It is a type of aromatic isocyanate, containing an isocyanate group (-NCO) bonded to a structure with two benzene rings connected by a methylene bridge (-CH2-). This compound is known for its reactivity and is used in various chemical synthesis applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Benzylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). The reaction proceeds as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then loses a molecule of hydrogen chloride to form the isocyanate .
Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene due to its efficiency in producing high yields of isocyanates. The reaction is carried out under controlled conditions to ensure safety and minimize the release of toxic by-products .
化学反应分析
Types of Reactions: 3-Benzylphenyl isocyanate undergoes various types of reactions, including:
- Reacts with water to form amines and carbon dioxide.
Hydrolysis: C6H5CH2C6H4NCO + H2O → C6H5CH2C6H4NH2 + CO2
Forms urethanes (carbamates).Reaction with Alcohols: C6H5CH2C6H4NCO + ROH → C6H5CH2C6H4NHCOOR
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For forming urethanes.
Catalysts: Tertiary amines or metal salts (e.g., tin, iron, mercury) are often used to catalyze these reactions.
Major Products:
Amines: Formed from hydrolysis.
Urethanes: Formed from reactions with alcohols.
Polyurethanes: Formed from polymerization reactions.
科学研究应用
3-Benzylphenyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules containing urea or carbamate linkages.
Polymer Chemistry: Explored for the development of specialty polyurethanes with unique properties due to the presence of the bulky benzyl group.
Material Science:
作用机制
The mechanism of action of 3-Benzylphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the presence of a carbon-nitrogen double bond and a lone pair on the nitrogen atom, which makes the carbon atom highly susceptible to nucleophilic attack .
相似化合物的比较
Phenyl isocyanate: Similar structure but lacks the benzyl group.
Benzyl isocyanate: Similar structure but lacks the second benzene ring.
Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Uniqueness: 3-Benzylphenyl isocyanate is unique due to the presence of both a benzyl group and a second benzene ring, which provides additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and specialty polymers .
属性
IUPAC Name |
1-benzyl-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFOCWUDYJGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399562 | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-07-4 | |
| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


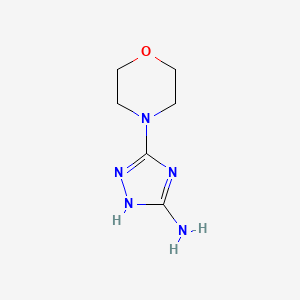

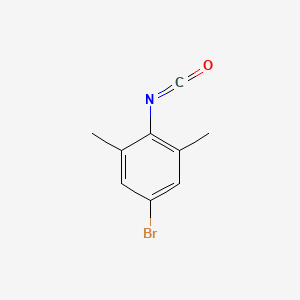
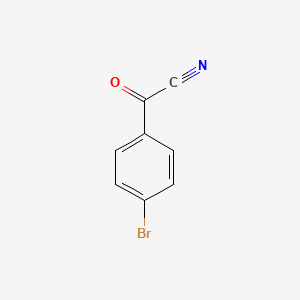
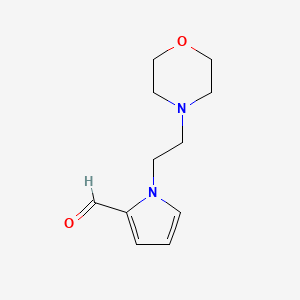
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
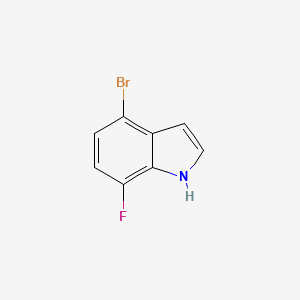
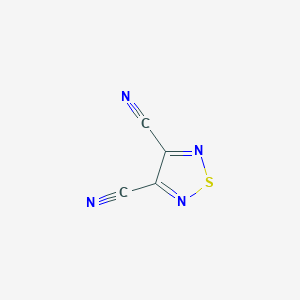
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)
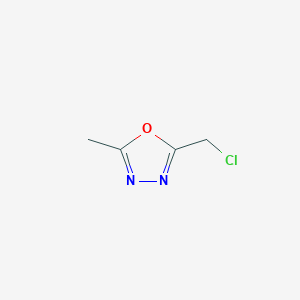

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
